(4-Ethylthiophen-3-yl)methanamine;hydrochloride
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Overview
Description
“(4-Ethylthiophen-3-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2243515-78-6 . It has a molecular weight of 177.7 and is typically stored at room temperature . The compound is in the form of a powder .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Scientific Research Applications
Organic Electronics
Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) has been widely used as a hole transport material in organic electronic devices. Recent studies have focused on enhancing the work function and conductivity of PEDOT:PSS, demonstrating that doping with various amino derivatives, including structures similar to "(4-Ethylthiophen-3-yl)methanamine; hydrochloride," can significantly improve the performance of organic solar cells. For example, a study by Zeng et al. (2020) reported the highest power conversion efficiency in organic solar cells (OSCs) with PEDOT:PSS-DA, indicating the potential of such doping strategies for enhancing organic electronic devices (Zeng et al., 2020).
Chemical Synthesis and Chromatography
The synthesis and isolation of branched acyclic polyamines have been improved through cation-exchange chromatography and selective complexation. For instance, Geue and Searle (1983) described large-scale syntheses of compounds, showcasing efficient isolation techniques from crude amine mixtures, highlighting the importance of chemical synthesis methods in producing compounds with similar structures to "(4-Ethylthiophen-3-yl)methanamine; hydrochloride" (Geue & Searle, 1983).
Pharmacology and Drug Development
The compound "(4-Ethylthiophen-3-yl)methanamine; hydrochloride" shares similarities with various pharmacologically active compounds. Research on derivatives of thiophenes, such as the study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride by Jiang Jing-ai (2006), has shown potential in enhancing learning and memory in mice. This suggests the compound's relevance in developing new therapeutic agents (Jiang Jing-ai, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
(4-ethylthiophen-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-2-6-4-9-5-7(6)3-8;/h4-5H,2-3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCWYXQKAMOSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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